(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a fluorophenyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base like sodium carbonate.
Fluorophenyl Group Introduction: The final step involves the acylation of the piperazine derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(6-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(6-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
Uniqueness
The uniqueness of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the benzothiazole ring and the fluorophenyl group contribute to its distinct properties compared to similar compounds.
Biological Activity
The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone , identified by CAS number 1049941-19-6, is a complex organic molecule featuring a piperazine moiety and a benzo[d]thiazole group. Its unique structure suggests potential for diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H30N4O3S2, with a molecular weight of approximately 498.7 g/mol. The structural components include:
- Piperazine Ring : Known for its role in various pharmacological agents.
- Benzo[d]thiazole Group : Associated with antimicrobial and anticancer properties.
- Fluorophenyl Moiety : Enhances lipophilicity and can influence receptor binding.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃OS |
Molecular Weight | 357.89 g/mol |
CAS Number | 1049941-19-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis, which is significant for conditions like hyperpigmentation and melanoma. Studies indicate that similar compounds exhibit IC50 values in the low micromolar range, suggesting potential efficacy as anti-melanogenic agents .
- Antioxidant Properties : Some derivatives of piperazine compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
- Anticancer Activity : The presence of the benzo[d]thiazole moiety is linked to anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines .
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. The most promising compound exhibited an IC50 value of 3.8 μM, demonstrating significant anti-melanogenic effects without cytotoxicity at concentrations up to 25 μM .
Study 2: Antioxidant Activity
In a comparative study on antioxidant properties, compounds structurally related to this compound showed effective scavenging of free radicals in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .
Table 2: Summary of Biological Activities
Activity Type | Mechanism/Effects | Reference |
---|---|---|
Tyrosinase Inhibition | Inhibits melanin production | |
Antioxidant | Scavenges free radicals | |
Anticancer | Induces apoptosis in cancer cell lines |
Research Findings
Recent research has highlighted the importance of optimizing the structural features of piperazine derivatives to enhance their biological activity. Modifications such as fluorination have been shown to improve binding affinity to biological targets, making these compounds more effective as therapeutic agents .
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-2-14-3-8-17-18(13-14)26-20(22-17)24-11-9-23(10-12-24)19(25)15-4-6-16(21)7-5-15/h3-8,13H,2,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUHNHHMBKDQFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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